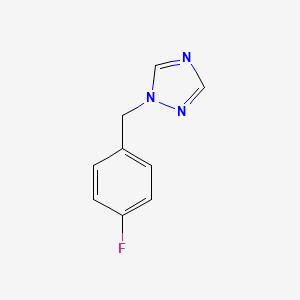
Thiazole-4-carboxamidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiazole-4-carboxamidine is a heterocyclic compound containing a thiazole ring and a formamidine group. Thiazoles are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-thiazolyl formamidine typically involves the reaction of thiazole derivatives with formamidine precursors. One common method is the reaction of thiazole-4-carboxaldehyde with formamidine acetate under acidic conditions . Another approach involves the use of sulfonated rice husk ash as a catalyst to promote the reaction between aromatic amines and ethyl orthoformate .
Industrial Production Methods: Industrial production of 4-thiazolyl formamidine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of solid acid catalysts, such as sulfonated rice husk ash, can enhance the efficiency and sustainability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: Thiazole-4-carboxamidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding thiazole oxides.
Reduction: Reduction reactions can convert the formamidine group to formamide derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products:
Oxidation: Thiazole oxides.
Reduction: Formamide derivatives.
Substitution: Various substituted thiazole derivatives.
Applications De Recherche Scientifique
Thiazole-4-carboxamidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Medicine: Investigated for its anticancer properties and potential use in chemotherapy.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators.
Mécanisme D'action
The mechanism of action of 4-thiazolyl formamidine involves its interaction with various molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Thiazole-4-carboxamidine can be compared with other thiazole derivatives:
Similar Compounds: Thiabendazole, sulfathiazole, and ritonavir.
Propriétés
Formule moléculaire |
C4H5N3S |
|---|---|
Poids moléculaire |
127.17 g/mol |
Nom IUPAC |
1,3-thiazole-4-carboximidamide |
InChI |
InChI=1S/C4H5N3S/c5-4(6)3-1-8-2-7-3/h1-2H,(H3,5,6) |
Clé InChI |
GDTDIYWCUMNNPO-UHFFFAOYSA-N |
SMILES canonique |
C1=C(N=CS1)C(=N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[1,3]Dioxolan-2-yl-2-fluorophenol](/img/structure/B8630420.png)


![4-[(Methylsulfanyl)methoxy]-2-nitroaniline](/img/structure/B8630437.png)




![7-Azaspiro[3.5]nonan-2-yl-(4-cyclobutylpiperazin-1-yl)methanone](/img/structure/B8630473.png)



![2-[2-(1-Methylpiperidin-2-yl)propyl]aniline](/img/structure/B8630502.png)
